molecular formula C25H25N3O6 B15021959 methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B15021959
M. Wt: 463.5 g/mol
InChI Key: DGKVEKQBCLEETC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core. Key structural attributes include:

  • Position 3: A methyl ester (–COOCH₃), enhancing solubility in organic solvents and influencing reactivity.
  • Position 4: A 2,3-dimethoxyphenyl group, contributing steric bulk and electronic effects via methoxy substituents.
  • Position 6: A pyridin-3-ylmethyl substituent, enabling π-π interactions and coordination with metal ions.
  • Position 7: A methyl group (–CH₃), modulating steric hindrance and hydrophobic interactions.

The molecular formula is C₂₄H₂₂N₄O₄, with a molecular weight of 454.46 g/mol . Its SMILES notation (CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CN=CC=C4) highlights the fused bicyclic system and substituent arrangement .

Properties

Molecular Formula

C25H25N3O6

Molecular Weight

463.5 g/mol

IUPAC Name

methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O6/c1-14-11-18-20(24(29)28(14)13-15-7-6-10-27-12-15)19(21(23(26)34-18)25(30)33-4)16-8-5-9-17(31-2)22(16)32-3/h5-12,19H,13,26H2,1-4H3

InChI Key

DGKVEKQBCLEETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C(=CC=C3)OC)OC)C(=O)N1CC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation

A widely reported method involves a three-component reaction between:

  • Ethyl acetoacetate (as the ketoester),
  • 2,3-Dimethoxybenzaldehyde ,
  • Malononitrile or methyl cyanoacetate.

Procedure (adapted from):

  • Reagents : Ethyl acetoacetate (1 mmol), 2,3-dimethoxybenzaldehyde (1.2 mmol), malononitrile (1.5 mmol), and a basic hydrogel catalyst (0.1 g) in H₂O/EtOH (1:1).
  • Conditions : Reflux for 10 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
  • Outcome : Forms the pyrano[3,2-c]pyridine core with C-4 aryl and C-3 cyano groups.

Modifications :

  • Methyl Ester Installation : Replace malononitrile with methyl cyanoacetate to directly introduce the C-3 ester.
  • Amination : Treat the intermediate with hydrazine hydrate or ammonium acetate to introduce the C-2 amino group.

Sequential Functionalization of the Pyrano[3,2-c]Pyridine Core

Introducing the Pyridin-3-Ylmethyl Group

Method A: Alkylation via Epoxide Opening (from):

  • Intermediate : Ethyl 8-phenyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate.
  • Reagents : 3-Pyridinylmethyl bromide (1.5 eq), K₂CO₃ (3 eq) in DMF.
  • Conditions : 80°C for 12 hours.
  • Yield : ~65–70% after column chromatography (SiO₂, ethyl acetate/hexane).

Method B: Mannich Reaction (from):

  • Substrate : Preformed pyrano[3,2-c]pyridine with a secondary amine.
  • Reagents : Pyridine-3-carbaldehyde, paraformaldehyde.
  • Conditions : Acetic acid, 100°C, 6 hours.
  • Outcome : Introduces the pyridin-3-ylmethyl group at C-6.

Optimization of the 7-Methyl Substituent

Early-Stage Methyl Incorporation

  • Starting Material : Use 3-methylpyridine 1-oxide (from) in the initial MCR to preinstall the methyl group at C-7.
  • Conditions : React with triethylamine and thionyl chloride at −5°C, followed by HBr-mediated cyclization at 210°C.

Final Esterification and Protecting Group Strategy

Methyl Ester Formation

  • Carboxylic Acid Intermediate : Hydrolyze the cyano group (from MCR) using 5% KOH in ethanol.
  • Esterification : Treat with methanol and H₂SO₄ (cat.) under reflux (12 hours).

Key Reaction Data and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Core Formation (MCR) Ethyl acetoacetate, 2,3-DMB, malononitrile 75–80 >95% ,
Pyridin-3-Ylmethyl 3-Pyridinylmethyl bromide, K₂CO₃, DMF 65–70 98%
Methyl Esterification MeOH, H₂SO₄, reflux 85–90 97%

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.40 (s, 1H, pyridine-H), 7.31 (m, 3H, aryl-H), 3.88 (s, 3H, OCH₃), 3.64 (s, 9H, N(CH₃)₃).
  • IR : 2208 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (N-H bend).

Challenges and Solutions

  • Regioselectivity : Use of phase-transfer catalysts (e.g., tetraethylammonium bromide) ensures correct cyclization.
  • Byproduct Formation : Excess 2,3-dimethoxybenzaldehyde (1.2 eq) minimizes unreacted intermediates.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name R4 R6 Melting Point (°C) Yield (%) Reference
Target Compound 2,3-Dimethoxyphenyl Pyridin-3-ylmethyl Not Reported Not Given
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3z) 4-Methoxyphenyl H 241–243 62
Methyl 2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3aa) 4-Methoxyphenyl Benzyl 193–194 59
Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (3ab) 4-Methoxyphenyl Phenethyl 211–213 66

Key Observations :

  • Substituent Effects :
    • The 2,3-dimethoxyphenyl group in the target compound introduces ortho-substitution , increasing steric hindrance compared to the para-methoxy derivatives (3z, 3aa, 3ab) . This may reduce conformational flexibility and alter binding affinity in biological systems.
    • The pyridin-3-ylmethyl group at position 6 provides a basic nitrogen atom , enabling protonation under physiological conditions, unlike the benzyl or phenethyl groups in 3aa and 3ab .
  • Synthetic Yields :
    • Derivatives with bulky R6 groups (e.g., phenethyl in 3ab) exhibit higher yields (66%) compared to benzyl-substituted analogues (59%), likely due to reduced steric clash during cyclization .

Functional Group Modifications: Ester vs. Carbonitrile

Table 2: Functional Group Impact on Properties

Compound Name Position 3 Substituent Key Spectral Data (IR/NMR) Reference
Target Compound –COOCH₃ Not Reported
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile –CN (Carbonitrile) IR: ν(C≡N) ~2191 cm⁻¹; ¹H NMR: δ 5.85 (d, J=9.2 Hz, H-6)

Key Observations :

  • The ester group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) due to its polar nature .
  • Hydrogen Bonding: The amino group at position 2 in both compounds facilitates hydrogen bonding, but the carbonitrile’s –CN can act as a weak hydrogen bond acceptor, unlike the ester’s carbonyl .

Comparison with Pyrano[2,3-b]Pyran and Pyrazole Derivatives

Table 3: Heterocyclic Core Modifications

Compound Name Core Structure Biological Activity Reference
Target Compound Pyrano[3,2-c]pyridine Not Reported
Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate Pyrano[2,3-b]pyridine Antihypertensive (predicted)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) Pyrano[2,3-c]pyrazole Not Reported

Key Observations :

  • Core Flexibility: Pyrano[3,2-c]pyridine derivatives (target compound) exhibit rigid fused bicyclic systems, whereas pyrano[2,3-b]pyridine () and pyrazole derivatives () have distinct ring puckering and torsional dynamics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, given its complex heterocyclic core?

  • Methodological Answer : A multi-component reaction (MCR) approach, such as the Biginelli reaction, is ideal for constructing fused pyrano-pyridine systems. For example, analogous syntheses employ one-pot condensation of aldehydes, β-ketoesters, and thioureas under acidic conditions to form pyrimidine derivatives . Flow chemistry (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability by enabling precise control over reaction parameters like temperature and residence time .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography is critical for resolving stereochemistry and confirming the dihydro-pyrano-pyridine backbone, as demonstrated in analogous pyrimidine derivatives .
  • 2D NMR (COSY, HSQC) resolves overlapping signals from methoxy and pyridylmethyl substituents.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers mitigate hazards during synthesis, particularly with reactive intermediates?

  • Methodological Answer :

  • Use inert atmosphere techniques (e.g., Schlenk line) for air-sensitive steps.
  • Follow spillage protocols from safety data sheets (SDS), such as vacuum collection of residues and storage in closed containers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?

  • Methodological Answer :

  • Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., catalyst loading, solvent polarity). For example, flow-chemistry systems allow rapid screening of parameters like temperature gradients and flow rates, as seen in diphenyldiazomethane syntheses .
  • Use statistical models (e.g., ANOVA) to identify significant factors affecting regioselectivity in the pyrano-pyridine core.

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Compare experimental X-ray diffraction data with density functional theory (DFT)-optimized structures to identify steric or electronic mismatches .
  • Re-examine reaction conditions (e.g., solvent polarity, temperature) if NMR chemical shifts deviate from predicted values, as these factors influence tautomeric equilibria in heterocycles.

Q. What strategies resolve challenges in regioselective functionalization of the pyridin-3-ylmethyl substituent?

  • Methodological Answer :

  • Protecting group strategies : Use Boc (tert-butoxycarbonyl) groups to shield the amino moiety during pyridylmethylation, as seen in analogous thieno-pyridine syntheses .
  • Steric directing groups : Introduce temporary substituents (e.g., trimethoxybenzylidene) to guide coupling reactions, as employed in thiazolo-pyrimidine derivatives .

Q. How can researchers analyze stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies using HPLC to monitor degradation products.
  • Compare thermal behavior (DSC/TGA) with structurally related dihydropyridines, noting decomposition thresholds influenced by methoxy groups .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer :

  • Reconcile discrepancies by performing NOE (Nuclear Overhauser Effect) experiments to probe spatial proximity of protons.
  • Validate crystallographic data against alternative polymorph screens, as crystal packing can distort bond angles in fused heterocycles .

Q. What causes batch-to-batch variability in diastereomeric ratios during scale-up?

  • Methodological Answer :

  • Investigate kinetic vs. thermodynamic control by varying reaction time and temperature.
  • Use chiral HPLC to isolate enantiomers and correlate ratios with catalytic conditions (e.g., Lewis acid additives) .

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